

An In-depth Technical Guide to 3,5-Dibromostyrene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromostyrene

Cat. No.: B121113

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Introduction

3,5-Dibromostyrene is a halogenated aromatic compound that serves as a versatile synthetic intermediate in various fields of chemical research, including materials science and medicinal chemistry. Its unique structural features, characterized by a vinyl group and two bromine atoms on the phenyl ring, provide multiple reactive sites for a wide range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of **3,5-Dibromostyrene**, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in the realm of drug discovery and development.

Physical and Chemical Properties

3,5-Dibromostyrene is a white solid with a low melting point, and it is advisable to store it under refrigerated conditions (2-8°C) to maintain its stability.^{[1][2]} While extensive experimental data on all its physical properties is not readily available in the literature, its fundamental characteristics are summarized below.

Table 1: Physical and Chemical Properties of 3,5-Dibromostyrene

Property	Value	Source(s)
IUPAC Name	1,3-dibromo-5-ethenylbenzene	[3]
CAS Number	120359-56-0	[1]
Molecular Formula	C ₈ H ₆ Br ₂	[1][3]
Molecular Weight	261.94 g/mol	[1][3]
Appearance	White low melting solid	[2]
Storage Temperature	2-8°C	[2]
Solubility	Soluble in dichloromethane.	N/A

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **3,5-Dibromostyrene**. While a complete set of experimentally validated spectra with peak assignments is not available in a single source, the expected spectral features based on its structure are outlined below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **3,5-Dibromostyrene** is expected to show distinct signals for the vinyl and aromatic protons. The vinyl protons will appear as a characteristic set of multiplets in the olefinic region, while the aromatic protons will present as multiplets in the aromatic region, with coupling patterns dictated by their positions on the dibrominated ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Distinct signals are expected for the two vinyl carbons and the six aromatic carbons, with the chemical shifts of the brominated carbons being significantly influenced by the halogen atoms.

FT-IR Spectroscopy (Predicted)

The infrared spectrum of **3,5-Dibromostyrene** will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include C-H stretching from the vinyl and aromatic groups, C=C stretching of the vinyl and aromatic moieties, and the C-Br stretching vibrations.

Mass Spectrometry (Predicted)

The mass spectrum of **3,5-Dibromostyrene** will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1, which is a hallmark of dibrominated compounds. Fragmentation patterns would likely involve the loss of bromine atoms and the vinyl group.

Chemical Reactivity and Synthesis

3,5-Dibromostyrene is a valuable building block due to its multiple reactive sites. The vinyl group can undergo polymerization and various addition reactions, while the bromine atoms are amenable to a range of cross-coupling reactions.

Key Reactions

- **Suzuki Coupling:** The bromine atoms on the aromatic ring can readily participate in palladium-catalyzed Suzuki cross-coupling reactions with boronic acids. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, making it a powerful tool for the synthesis of complex molecules.^[4]
- **Heck Coupling:** The vinyl group can undergo Heck coupling reactions with aryl or vinyl halides, enabling the formation of new carbon-carbon bonds and the synthesis of substituted stilbenes and other conjugated systems.
- **Wittig Reaction:** While not a reaction of **3,5-dibromostyrene** itself, the Wittig reaction is a primary method for its synthesis. The reaction of 3,5-dibromobenzaldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane, provides a direct route to the formation of the vinyl group.^[4]

Experimental Protocol: Synthesis of 3,5-Dibromostyrene via Wittig Reaction

A common method for the synthesis of **3,5-Dibromostyrene** is the Wittig reaction, starting from 3,5-dibromobenzaldehyde.^[4]

Materials:

- 3,5-Dibromobenzaldehyde
- Methyltriphenylphosphonium bromide
- Potassium tert-butoxide
- Anhydrous Tetrahydrofuran (THF)
- Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
- Magnetic stirrer and heating mantle

Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
- Cool the suspension in an ice bath and slowly add potassium tert-butoxide portion-wise. The color of the reaction mixture will typically change to a deep yellow or orange, indicating the formation of the ylide.
- Stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.
- In a separate flask, dissolve 3,5-dibromobenzaldehyde in a minimal amount of anhydrous THF.
- Slowly add the solution of 3,5-dibromobenzaldehyde to the ylide solution at 0°C.
- Allow the reaction mixture to warm to room temperature and stir overnight.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude **3,5-Dibromostyrene** can be purified by column chromatography on silica gel, typically using a non-polar eluent system such as hexane or a mixture of hexane and ethyl acetate.

Diagram: Wittig Reaction for the Synthesis of **3,5-Dibromostyrene**

Caption: Wittig reaction workflow for synthesizing **3,5-Dibromostyrene**.

Applications in Drug Development

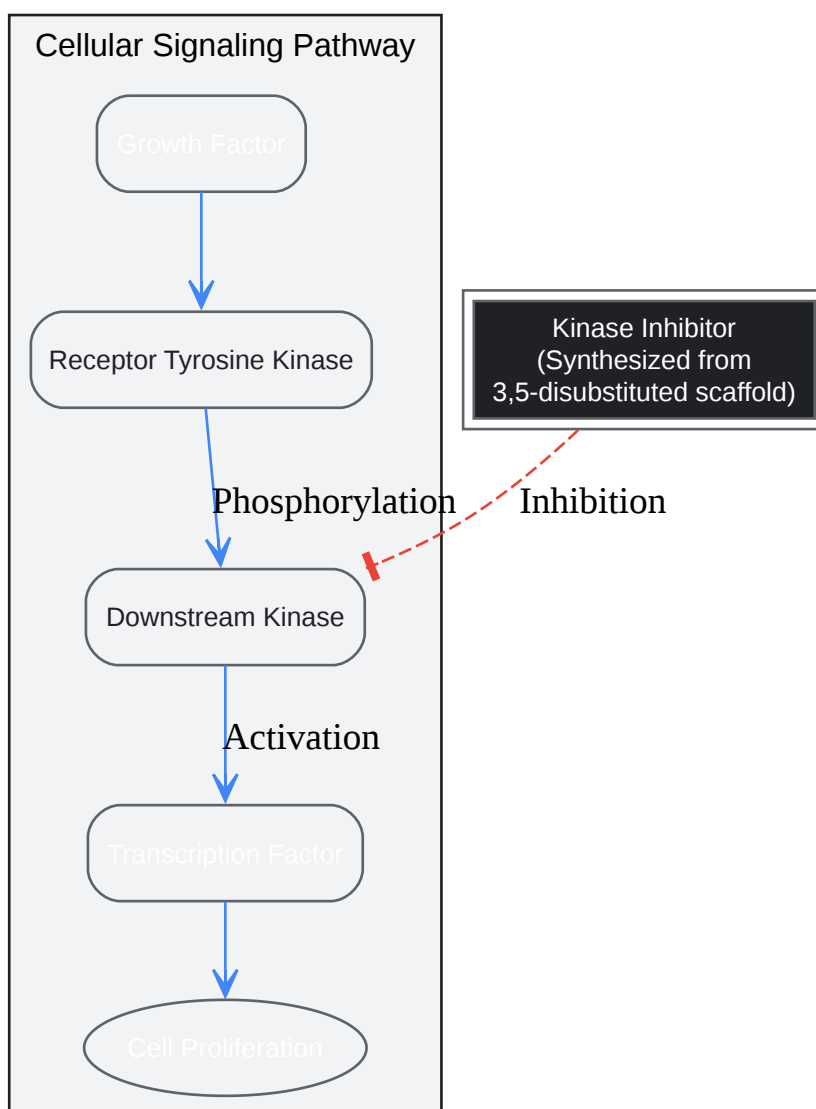
The structural features of **3,5-Dibromostyrene** make it a valuable scaffold for the synthesis of biologically active molecules. The ability to selectively functionalize the bromine atoms and the vinyl group allows for the creation of diverse chemical libraries for drug discovery screening.

Role as a Synthetic Intermediate

3,5-Dibromostyrene can serve as a starting material for the synthesis of complex molecules with potential therapeutic applications. For instance, the dibrominated aromatic ring can be a core structure for the development of kinase inhibitors, where substituents at the 3- and 5-positions can be tailored to interact with specific amino acid residues in the kinase active site.

Signaling Pathway Diagram: Potential Application in Kinase Inhibitor Synthesis

The following diagram illustrates a hypothetical signaling pathway where a kinase is a key therapeutic target, and how a molecule synthesized from a 3,5-disubstituted scaffold could potentially act as an inhibitor.



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Caption: Inhibition of a kinase signaling pathway by a synthetic molecule.

Conclusion

3,5-Dibromostyrene is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined reactive sites allow for predictable and controlled chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. Further research into its physical properties and the development of more efficient synthetic routes will undoubtedly expand its applications in both academic and industrial research settings.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dibromostyrene: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121113#physical-and-chemical-properties-of-3-5-dibromostyrene]

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